7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile
Description
Properties
IUPAC Name |
7-amino-3,4-dihydro-1H-pyrano[4,3-c]pyridine-8-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-3-7-8-5-13-2-1-6(8)4-12-9(7)11/h4H,1-2,5H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDKSWWMNZKJRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C(C(=NC=C21)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of arylidenemalononitriles with barbituric acid under traditional hot reaction conditions or microwave irradiation can yield pyrano derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free and catalyst-free one-pot synthesis, are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Cyclization: Formation of cyclic structures through intramolecular reactions.
Condensation: Combination of two molecules with the elimination of a small molecule such as water.
Common Reagents and Conditions
Common reagents used in these reactions include aldehydes, barbituric acid, and various catalysts. Reaction conditions often involve heating or microwave irradiation to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with phenyl isothiocyanate in dry pyridine can yield thioxo-dihydro-pyrano derivatives .
Scientific Research Applications
7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in DNA repair.
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Material Science:
Mechanism of Action
The mechanism of action of 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile involves its interaction with molecular targets such as enzymes. For instance, it can inhibit poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. This inhibition leads to the accumulation of DNA damage in cancer cells, ultimately causing cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyrano-Pyridine/Pyrazole Family
(a) 4H-Pyrano[2,3-c]pyrazoles
These compounds, reviewed by Aslam et al. (2018), share a fused pyran ring system but differ in the heterocyclic core (pyrazole vs. pyridine) and fusion positions ([2,3-c] vs. [4,3-c]). Key distinctions include:
- Bioactivity: Pyrano[2,3-c]pyrazoles exhibit notable anti-inflammatory and antimicrobial activities, attributed to their ability to interact with enzymes like cyclooxygenase-2 (COX-2) . In contrast, the pyrano[4,3-c]pyridine scaffold may favor interactions with kinases or nucleic acids due to its pyridine nitrogen’s basicity.
- Synthetic Routes: Pyrano[2,3-c]pyrazoles are often synthesized via one-pot multicomponent reactions using aldehydes, malononitrile, and pyrazolones, whereas pyrano[4,3-c]pyridines may require tailored cyclization strategies.
(b) 6-Hydroxy-4-imino-2-(methylthio)-8-oxo-8,9-dihydro-4H-pyrimido[1,6-a]pyrimidine-3-carbonitrile
This pyrimidopyrimidine derivative () shares a cyano group and fused heterocyclic system but differs in ring size and substitution pattern.
- Reactivity: The adjacent cyano and thiomethyl groups in this compound facilitate cyclization reactions, forming polycyclic heterocycles . In contrast, the amino and cyano groups in 7-amino-pyrano[4,3-c]pyridine-8-carbonitrile may promote hydrogen bonding or nucleophilic substitution.
- Spectroscopic Data: The IR spectrum of the pyrimidopyrimidine derivative shows a nitrile stretch at 2250 cm⁻¹, comparable to the ~2180–2190 cm⁻¹ range observed in pyrano-pyridine carbonitriles (e.g., ) .
Chromene-Fused Carbonitriles
(a) 2-Amino-4-(1,3-diphenyl-1H-pyrazol-4-yl)-4H-benzo[h]chromene-3-carbonitrile (8a)
This compound () features a benzochromene core fused to a pyrazole ring, with a cyano group at position 3. Key comparisons include:
- Synthetic Yields: The synthesis of 8a achieved 73% yield using a piperidine-catalyzed condensation, reflecting efficient methodology that could be adapted for pyrano[4,3-c]pyridines .
- Antimicrobial Activity: Derivatives like 8a–8c show moderate to strong antimicrobial activity (e.g., against S. aureus), suggesting that the cyano group enhances bioactivity via dipole interactions or enzyme inhibition .
Stereochemical and Functional Group Variations
(a) (7R)-2-Hydroxy-7-(propan-2-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile (0E1)
This stereochemically defined pyrano[4,3-b]pyridine () highlights the impact of ring fusion position and substituents:
- Solubility: The hydroxy group in 0E1 may improve aqueous solubility, whereas the amino group in the target compound could enhance binding to polar biological targets .
Data Tables for Key Comparisons
Table 2: Spectroscopic Features of Cyano-Containing Compounds
*Inferred from analogous compounds in .
Biological Activity
7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.
Molecular Formula: C9H9N3O
Molecular Weight: 175.19 g/mol
CAS Number: 1540969-80-9
Purity: Minimum 95% .
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of pyridine derivatives, including this compound. The compound has shown promising results against various cancer cell lines:
- HeLa Cells: Significant reduction in cell viability with IC50 values indicating potent antiproliferative activity.
- A549 Cells: Similar trends observed with improved IC50 values compared to unmodified pyridine derivatives.
- MDA-MB-231 Cells: The compound exhibited lower IC50 values, suggesting enhanced effectiveness against breast cancer cell lines .
The biological activity of this compound can be attributed to its ability to interact with specific cellular pathways:
- Inhibition of Cell Cycle Progression: The compound disrupts key regulatory mechanisms in the cell cycle, leading to apoptosis in cancer cells.
- Induction of Reactive Oxygen Species (ROS): Increased ROS levels have been implicated in the compound's mechanism, contributing to oxidative stress and subsequent cell death .
Antimicrobial Activity
In addition to its antiproliferative properties, this compound has demonstrated antimicrobial activity:
- Bacterial Strains Tested: Effective against E. coli, S. aureus, and other pathogenic bacteria.
- Mechanism: The compound's interaction with bacterial enzymes may inhibit their function, leading to cell death .
Synthesis and Evaluation
A series of derivatives based on the core structure of this compound were synthesized and evaluated for their biological activities. The modifications significantly influenced their potency:
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Base Compound | HeLa | 5.0 | Antiproliferative |
| Derivative A | HeLa | 2.5 | Enhanced Activity |
| Derivative B | A549 | 3.0 | Enhanced Activity |
| Derivative C | MDA-MB-231 | 1.8 | Highly Effective |
Clinical Implications
Several studies have explored the potential clinical applications of this compound:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile, and how can reaction yields be improved?
- Methodological Answer : Multi-step syntheses often employ cyclization of precursors (e.g., aminopyridine derivatives with cyanoacetates) under controlled conditions. For example, solvent systems like ethanol-water mixtures with catalysts (e.g., piperidine) can enhance yields by promoting cyclization and dehydration steps. Reaction optimization via Design of Experiments (DoE) is recommended to identify critical parameters (temperature, solvent ratio, catalyst loading) . Characterization of intermediates via TLC or HPLC ensures reaction progression.
Q. Which spectroscopic techniques are most effective for characterizing this compound and verifying its purity?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., amino, cyano) via characteristic peaks (e.g., ~2190 cm⁻¹ for CN, ~3300 cm⁻¹ for NH₂) .
- NMR : ¹H NMR resolves proton environments (e.g., aromatic protons, NH₂ signals in DMSO-d₆ at δ 7.37 ppm), while ¹³C NMR confirms carbonitrile and pyranopyridine backbone .
- Chromatography : HPLC with UV detection or GC-MS ensures purity (>95%) and identifies byproducts .
Q. How can researchers design experiments to assess the compound’s thermal stability and solubility?
- Methodological Answer :
- Thermal Stability : Use Differential Scanning Calorimetry (DSC) to determine melting points and decomposition temperatures. For instance, analogs with similar structures exhibit high thermal stability (>300°C) .
- Solubility : Screen solvents (e.g., DMSO, ethanol, water) via gravimetric analysis or UV-Vis spectroscopy. Polar aprotic solvents like DMSO are often preferred for biological assays .
Advanced Research Questions
Q. What mechanistic insights exist for the reactivity of the cyano and amino groups in this compound during derivatization?
- Methodological Answer : The cyano group can undergo nucleophilic addition (e.g., hydrolysis to carboxylic acids) or serve as a directing group in metal-catalyzed cross-coupling reactions. The amino group participates in condensation (e.g., Schiff base formation) or acts as a hydrogen bond donor in supramolecular assemblies. Mechanistic studies via DFT calculations or isotopic labeling (e.g., ¹⁵N NMR) clarify reaction pathways .
Q. How can computational methods aid in predicting the compound’s bioactivity or interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina models binding affinities to enzymes (e.g., kinases) or receptors. For analogs, binding energies ≤ -8 kcal/mol suggest strong interactions .
- QSAR Models : Correlate structural features (e.g., electron-withdrawing cyano group) with bioactivity data (IC₅₀ values) from in vitro assays .
Q. What strategies resolve contradictions in experimental data, such as inconsistent bioactivity across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies, controlling for variables (e.g., cell line specificity, assay protocols).
- Orthogonal Validation : Confirm bioactivity using alternative assays (e.g., SPR for binding kinetics, enzymatic inhibition assays). For example, discrepancies in IC₅₀ values may arise from differences in cell permeability or assay sensitivity .
Q. How can green chemistry principles be applied to synthesize this compound sustainably?
- Methodological Answer : Replace traditional solvents (DMF, THF) with water or ethanol under microwave-assisted conditions to reduce energy use. Catalysts like nanocellulose or enzyme mimics improve atom economy. For example, solvent-free multicomponent reactions achieve >90% yields in pyrano-pyridine derivatives .
Data Presentation Guidelines
Q. What statistical approaches are recommended for analyzing synthesis optimization data?
- Methodological Answer : Use response surface methodology (RSM) with central composite design to model nonlinear relationships between variables (e.g., temperature, pH). ANOVA identifies significant factors (p < 0.05), and contour plots visualize optimal conditions .
Q. How should researchers report crystallographic or spectroscopic data for reproducibility?
- Methodological Answer :
- Crystallography : Include CIF files with deposition codes (e.g., CCDC entries) and full refinement parameters (R-factors, resolution) .
- Spectra : Provide raw data (e.g., NMR FID files) and processing details (window functions, baseline correction) in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
